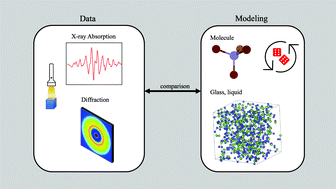Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
Physical Chemistry Chemical Physics Pub Date: 2022-02-28 DOI: 10.1039/D1CP05525A
Abstract
Modern extended X-ray absorption fine structure (EXAFS) analysis is based on multiple-scattering calculations. Those calculations are carried out for fixed atomic configurations and proper account of the thermal and static disorder, corresponding to well-defined pair and higher-order distribution functions, can be obtained using different methods. The application of the Reverse Monte Carlo (RMC) method is able to provide tridimensional models of the atomic structure compatible with a given set of experimental data, producing useful and consistent structural models. This method has been proposed and applied also to EXAFS data by several authors in the last 25 years and has been fully implemented in the framework of the RMC-GnXAS method for EXAFS data-analysis. Here we present the extension and application of this method to multiple-edge studies of molecules, crystalline solids and liquids, including the long-range constraints provided by other techniques (e.g. diffraction). The potential and possible weaknesses of the RMC method are discussed, as well as the importance of accounting for the effect of noise levels in XAFS data. Results of RMC refinements are reported for several exemplary cases including Br2 and GeI4 molecular gases, crystalline Ge and AgBr, amorphous Ge and liquid AgBr. Those applications show the general interest for this method, and the importance of combining multiple set of data for improving the accuracy of the structural refinement both at short and long range.


Recommended Literature
- [1] Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†
- [2] A surface plasmon enabled liquid-junction photovoltaic cell
- [3] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [4] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [5] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources
- [6] Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
- [7] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [8] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history
- [9] Mechanistic insights for regulating the site occupancy, valence states and optical transitions of Mn ions in yttrium–aluminum garnets via codoping†
- [10] Enhancement of electroactive β phase crystallization and dielectric constant of PVDF by incorporating GeO2 and SiO2 nanoparticles

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 185056-83-1
-
CAS no.: 144409-99-4









